molecular formula C7H6F2O2S B2891378 4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE CAS No. 154641-99-3

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE

Cat. No.: B2891378
CAS No.: 154641-99-3
M. Wt: 192.18
InChI Key: XWDHWUDZLAQVEN-UHFFFAOYSA-N
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Description

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE, is an organic compound with the molecular formula C₇H₆F₂O₂S and a molecular weight of 192.18 g/mol . It is a derivative of benzenesulfonyl fluoride, characterized by the presence of a fluorine atom and a methyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE, can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with a fluoride source . The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of benzenesulfonyl fluoride, 4-fluoro-2-methyl-, often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives, depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE, is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. These substituents enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various applications .

Properties

IUPAC Name

4-fluoro-2-methylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDHWUDZLAQVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154641-99-3
Record name 154641-99-3
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